![molecular formula C10H10N6 B1443785 7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 1379811-33-2](/img/structure/B1443785.png)
7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Overview
Description
“7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile” is a synthetic compound with the CAS Number: 1379811-33-2 . It has a molecular weight of 214.23 . The IUPAC name for this compound is 7-amino-2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N6/c11-4-7-5-13-10-14-9 (6-2-1-3-6)15-16 (10)8 (7)12/h5-6H,1-3,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Scientific Research Applications
Synthesis of Ruthenium (II)-Hmtpo Complexes
This compound serves as a reactant in the synthesis of Ruthenium (II)-Hmtpo complexes . These complexes are significant in research due to their potential applications in catalysis and as intermediates in the preparation of compounds with various industrial applications.
Antimalarial Activity
The compound is used as a reactant for synthesizing dihydroorotate dehydrogenase inhibitors . These inhibitors have shown promising antimalarial activity, which is crucial in the fight against malaria, especially in developing countries where the disease is endemic.
Vilsmeier Reaction of Conjugated Carbocycles and Heterocycles
It acts as a reactant in the Vilsmeier reaction, which is used to formylate conjugated carbocycles and heterocycles . This reaction is important in the synthesis of various pharmaceuticals and agrochemicals.
Pharmacological Activity Related to HIV TAR RNA
Researchers have investigated the pharmacological activities caused by the binding of this compound to HIV TAR RNA . Understanding this interaction can lead to the development of new therapeutic agents against HIV.
Synthesis of Aminoazole Cyclization Products
Optimal reaction conditions using this compound have led to the creation of a library of target 7-aminoazolo[1,5-a]pyrimidine-6-carbonitriles . These products are valuable for further chemical transformations and pharmaceutical research.
Potential Therapeutic Targets for Metabolic Disorders
The compound’s derivatives have been recognized as potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes . This is due to their interaction with fatty acid-binding proteins (FABPs), particularly FABP4 and FABP5.
Safety and Hazards
properties
IUPAC Name |
7-amino-2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6/c11-4-7-5-13-10-14-9(6-2-1-3-6)15-16(10)8(7)12/h5-6H,1-3,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJGXCWOQJMSOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN3C(=C(C=NC3=N2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601154270 | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 7-amino-2-cyclobutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601154270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
CAS RN |
1379811-33-2 | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 7-amino-2-cyclobutyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 7-amino-2-cyclobutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601154270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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